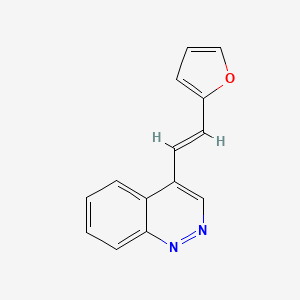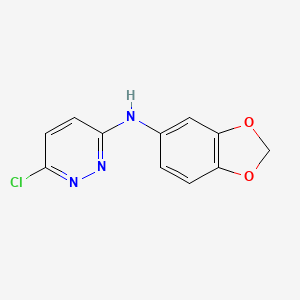
N-(2H-1,3-Benzodioxol-5-yl)-6-chloropyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyridazin-3-amine is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a benzo[d][1,3]dioxole moiety fused with a pyridazine ring, which is further substituted with a chlorine atom at the 6-position and an amine group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Chlorination: Introduction of the chlorine atom at the 6-position of the pyridazine ring can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Mecanismo De Acción
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyridazin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
N-(Benzo[d][1,3]dioxol-5-yl)-3-aminopyridazine: Lacks the chlorine substitution at the 6-position.
6-Chloro-3-aminopyridazine: Lacks the benzo[d][1,3]dioxole moiety.
N-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyridazine: Lacks the amine group at the 3-position.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyridazin-3-amine is unique due to the presence of both the benzo[d][1,3]dioxole moiety and the chlorine substitution at the 6-position, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
61471-97-4 |
|---|---|
Fórmula molecular |
C11H8ClN3O2 |
Peso molecular |
249.65 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-6-chloropyridazin-3-amine |
InChI |
InChI=1S/C11H8ClN3O2/c12-10-3-4-11(15-14-10)13-7-1-2-8-9(5-7)17-6-16-8/h1-5H,6H2,(H,13,15) |
Clave InChI |
VREXAWVRDCXALK-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)NC3=NN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
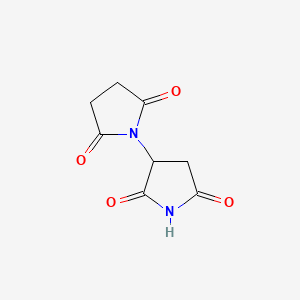

![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)

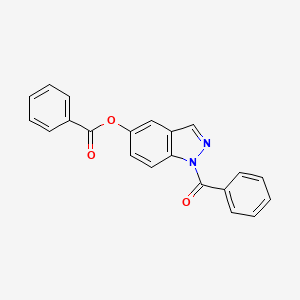
![3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione](/img/structure/B12905226.png)
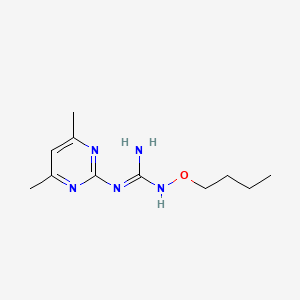
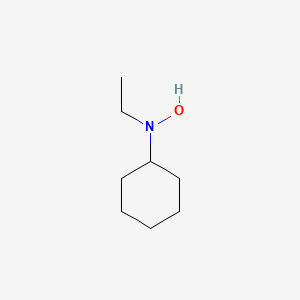
![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B12905238.png)
![6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12905239.png)

